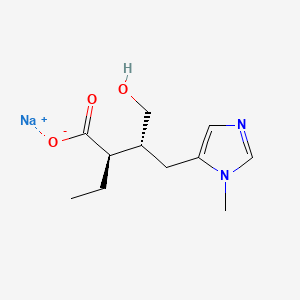

Pilocarpic Acid Sodium Salt

Description

Contextualization within Degradation Chemistry of Imidazole (B134444) Alkaloids

Isopilocarpic Acid Sodium Salt is a key example in the study of the degradation chemistry of imidazole alkaloids. researchgate.net Imidazole alkaloids, a class of naturally occurring compounds characterized by an imidazole ring, are susceptible to various degradation pathways, including hydrolysis and epimerization. nih.govresearchgate.net The stability of these alkaloids is often a critical factor in their biological activity and pharmaceutical application.

Pilocarpine (B147212), the parent compound of Isothis compound, is a classic case study. drugbank.comescholarship.org The degradation of pilocarpine involves the hydrolysis of its lactone ring to form pilocarpic acid, and epimerization at the chiral center adjacent to the carbonyl group to form isopilocarpine. ingentaconnect.comcdnsciencepub.com Isopilocarpic Acid is subsequently formed via the hydrolysis of isopilocarpine. The sodium salt is then formed by the neutralization of isopilocarpic acid. escholarship.org This degradation process is influenced by factors such as pH and temperature. cdnsciencepub.comresearchgate.net

The study of these degradation pathways is crucial for understanding the stability of imidazole alkaloids and for the development of stable pharmaceutical formulations. aiche.org The presence of degradation products like Isothis compound can impact the efficacy and safety of a drug product. nih.gov

| Feature | Description |

| Alkaloid Class | Imidazole Alkaloid |

| Parent Compound | Pilocarpine |

| Key Degradation Pathways | Hydrolysis, Epimerization |

| Formation of Isopilocarpic Acid | Hydrolysis of Isopilocarpine |

Academic Significance as a Stereoisomeric Degradation Product of Pilocarpine

The academic significance of Isothis compound lies in its identity as a stereoisomeric degradation product of pilocarpine. nih.govnih.gov Pilocarpine and isopilocarpine are epimers, differing in the spatial arrangement of the ethyl group at the C-3 position of the lactone ring. This stereochemical difference is critical as it significantly affects the biological activity of the molecule.

The formation of isopilocarpine, and subsequently Isopilocarpic Acid, from pilocarpine is a process of epimerization. escholarship.orgresearchgate.net This conversion is of great interest to researchers as it represents a loss of the desired therapeutic activity, given that isopilocarpine has significantly reduced pharmacological effects compared to pilocarpine.

In academic research, Isothis compound serves as a reference standard for the development and validation of analytical methods aimed at detecting and quantifying impurities in pilocarpine-based pharmaceutical products. ingentaconnect.comresearchgate.netscite.ai Its presence is an indicator of degradation and a critical quality attribute to be monitored. The study of the stereoselective synthesis and degradation of pilocarpine and its isomers continues to be an active area of research, contributing to a deeper understanding of stereochemistry and its role in pharmacology. researchgate.netresearchgate.netmdpi.com

| Compound | Stereochemistry | Biological Activity |

| Pilocarpine | (3S, 4R) | Active |

| Isopilocarpine | (3R, 4R) | Significantly Reduced Activity |

Evolution of Research Perspectives on Stability and Purity of Related Pharmaceutical Entities

The study of Isothis compound and other degradation products of pilocarpine has significantly influenced research perspectives on the stability and purity of related pharmaceutical entities. aiche.org Initially, the focus was on the primary active ingredient, with less emphasis on the potential impact of minor degradation products. However, the recognition that stereoisomers like isopilocarpine have different biological activities has led to a paradigm shift.

This has driven the development of highly sensitive and specific analytical methods, such as high-performance liquid chromatography (HPLC), to separate and quantify not only the active pharmaceutical ingredient but also its degradation products and stereoisomers. ingentaconnect.comnih.govscite.ai The ability to detect minute quantities of impurities like Isothis compound has become a cornerstone of modern pharmaceutical quality control.

Furthermore, understanding the mechanisms of degradation, such as the pH and temperature dependence of pilocarpine's conversion to isopilocarpine and their respective acids, has enabled the development of more stable formulations. researchgate.netmdpi.com Research now focuses on creating formulations that minimize degradation and maintain the purity and efficacy of the drug product throughout its shelf life. aiche.org This evolution in perspective underscores the importance of a comprehensive understanding of a drug's degradation profile for ensuring the safety and effectiveness of medications. gre.ac.uk

Structure

3D Structure of Parent

Properties

CAS No. |

92598-79-3 |

|---|---|

Molecular Formula |

C11H17N2NaO3 |

Molecular Weight |

248.25 g/mol |

IUPAC Name |

sodium (2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoate |

InChI |

InChI=1S/C11H18N2O3.Na/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2;/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16);/q;+1/p-1/t8-,10-;/m0./s1 |

InChI Key |

YGXGGGNCVNXKBE-GNAZCLTHSA-M |

Isomeric SMILES |

CC[C@@H]([C@@H](CC1=CN=CN1C)CO)C(=O)[O-].[Na+] |

Canonical SMILES |

CCC(C(CC1=CN=CN1C)CO)C(=O)[O-].[Na+] |

Synonyms |

[S-(R*,S*)]-α-Ethyl-β-(hydroxymethyl)-1-methyl-1H-Imidazole-5-butanoic Acid Monosodium Salt; Sodium Pilocarpate; |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Strategies for Laboratory Synthesis of Isopilocarpic Acid Sodium Salt.prepchem.comgoogle.comgoogle.com

The laboratory synthesis of isothis compound is typically achieved through the controlled hydrolysis of pilocarpine (B147212). A common method involves dissolving pilocarpine hydrochloride in water and treating it with a strong base, such as sodium hydroxide (B78521), at low temperatures (around 0°C). prepchem.comgoogle.com This process facilitates the opening of the lactone ring in pilocarpine to form pilocarpic acid, which then undergoes epimerization to the more stable isopilocarpic acid. The sodium salt is subsequently formed by neutralization with the sodium base. vulcanchem.comchembk.com

One documented procedure involves dissolving pilocarpine hydrochloride in ice-cold water and adding a 2M sodium hydroxide solution in portions while maintaining the temperature at approximately 0°C for one hour. prepchem.com After this period, any excess sodium hydroxide is neutralized with hydrochloric acid. The resulting solution is then evaporated under reduced pressure. prepchem.com The residue is further purified by dissolving it in absolute ethanol (B145695) at an elevated temperature (around 60°C), followed by cooling to filter out the precipitated sodium chloride. prepchem.com Evaporation of the ethanol filtrate yields isothis compound as a hygroscopic substance. prepchem.com

An alternative approach focuses on minimizing the formation of the undesired isopilocarpic acid salt by conducting the hydrolysis at a strictly controlled temperature of 0-5°C. google.com This method aims to produce substantially pure salts of pilocarpic acid with less than 15% of the corresponding isopilocarpic acid salt. google.com

Pathways for the Chemical Formation of Isopilocarpic Acid from Pilocarpine Hydrolysis and Epimerization.cdnsciencepub.comcdnsciencepub.comwiley.comjst.go.jpingentaconnect.com

The formation of isopilocarpic acid from pilocarpine is a well-documented degradation pathway that involves both hydrolysis and epimerization, particularly in aqueous solutions under basic conditions. wiley.comjst.go.jp

Base-Catalyzed Hydrolysis Mechanisms of Pilocarpine.prepchem.comcdnsciencepub.com

Under alkaline conditions (pD 10-13), pilocarpine undergoes rapid hydrolysis, leading to the cleavage of its lactone ring to form the open-chain pilocarpinate. cdnsciencepub.comcdnsciencepub.com This process is a base-catalyzed reaction where hydroxide ions attack the carbonyl carbon of the lactone. The mechanism is believed to involve the formation of a carbanion that is stabilized by resonance with the enolate hybrid. wiley.comresearchgate.net This hydrolysis is a key step that precedes or occurs concurrently with epimerization. cdnsciencepub.com The direct synthesis of sodium pilocarpate (a precursor to isopilocarpate) can be achieved by treating pilocarpine hydrochloride with sodium hydroxide at low temperatures. prepchem.com

Kinetic Studies of Isopilocarpic Acid Formation in Solution.cdnsciencepub.comingentaconnect.com

Kinetic studies have shown that both the hydrolysis of pilocarpine and its epimerization to isopilocarpine follow pseudo-first-order kinetics. wiley.comresearchgate.net In alkaline aqueous solutions, pilocarpine rapidly epimerizes to form isopilocarpine. cdnsciencepub.comcdnsciencepub.com At 30°C and a pD between 10 and 13, approximately 28% of pilocarpine epimerizes to isopilocarpine. cdnsciencepub.comcdnsciencepub.com Interestingly, the reverse reaction, the epimerization of isopilocarpine to pilocarpine, does not occur under similar conditions, indicating that isopilocarpine is the more thermodynamically stable isomer. cdnsciencepub.comcdnsciencepub.com

The rate of this hydroxide-ion-catalyzed epimerization increases more rapidly with temperature than the rate of hydrolysis. wiley.comescholarship.org This suggests that at higher temperatures, epimerization becomes a more significant degradation pathway for pilocarpine. wiley.comescholarship.org The formation of isopilocarpic acid is a major route of degradation and inactivation of pilocarpine, and its presence is a critical parameter in assessing the stability of pilocarpine formulations. wiley.comresearchgate.net

Advanced Chemical Derivatization Techniques for Analytical Applications and Structural Modification.google.comresearchgate.net

Isopilocarpic acid and its sodium salt are often analyzed using chromatographic methods, which may involve derivatization to enhance detection and separation. High-performance liquid chromatography (HPLC) is a common technique for the simultaneous determination of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid. researchgate.netnih.gov

For analytical purposes, derivatization can be employed to improve the chromatographic properties or detectability of these compounds. While direct analysis is often possible, derivatization techniques can be crucial for specific analytical challenges. For instance, derivatization with α-bromo-4-nitro-toluene has been used for the analysis of related compounds. researchgate.net

From a structural modification perspective, isopilocarpic acid can serve as an intermediate for the synthesis of pilocarpine prodrugs. google.com For example, new alkyl and aralkyl pilocarpic acid diesters have been synthesized to improve the lipophilicity and, consequently, the corneal permeability of pilocarpine. nih.gov These diesters are designed to be hydrolyzed in vivo to pilocarpic acid monoesters, which then undergo spontaneous cyclization to the active pilocarpine. nih.gov

Stereochemical Control and Purity Assurance in Synthetic Routes.google.comnih.gov

The stereochemistry of isothis compound is defined by its (2R,3R) configuration at its stereogenic centers. vulcanchem.com This specific stereochemistry is a result of the epimerization process from pilocarpine, which has a (3S,4R) configuration. The control of stereochemistry is paramount in the synthesis and purification of these compounds, as the different stereoisomers can have different biological activities.

Achieving high purity of isothis compound, or more commonly, minimizing its formation during the synthesis of this compound, is a significant challenge. google.com As mentioned earlier, conducting the hydrolysis of pilocarpine at very low temperatures (around 0°C) is a key strategy to suppress the epimerization reaction and thus reduce the amount of the isopilocarpic acid isomer in the final product. google.comgoogle.com Purity is typically assessed using HPLC methods that can resolve all the stereoisomers and hydrolysis products, including pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid. nih.gov Fractional crystallization can also be employed to purify the desired salt from the mixture of isomers. google.com The ability to control these synthetic and purification steps is crucial for obtaining reference standards for analytical method development and for ensuring the quality of pilocarpine-based pharmaceutical products. vulcanchem.com

Biochemical Pathways and Enzymatic Transformations

Enzymatic and Non-Enzymatic Degradation Mechanisms of Pilocarpine (B147212) Yielding Isopilocarpic Acid

Isopilocarpic acid is a key product in the degradation of pilocarpine, arising from a sequence of chemical transformations that include both enzymatic and non-enzymatic steps. The primary pathways leading to its formation are epimerization and hydrolysis.

Pilocarpine is inherently unstable in aqueous solutions and can undergo two primary degradation reactions:

Epimerization: The conversion of pilocarpine to its pharmacologically inactive diastereomer, isopilocarpine. This reaction involves a change in the stereochemistry at the carbon atom adjacent to the lactone ring's carbonyl group. gre.ac.uk This process is significantly influenced by pH and temperature, with the rate of epimerization increasing in basic conditions (pH > 8) and at higher temperatures. escholarship.orgresearchgate.net Epimerization is considered a major pathway for the inactivation and degradation of pilocarpine. escholarship.org

Hydrolysis: The opening of the lactone ring in either pilocarpine or isopilocarpine. This reaction yields the corresponding hydroxy acids: pilocarpic acid from pilocarpine, and isopilocarpic acid from isopilocarpine. gre.ac.ukacs.org This hydrolysis can be a non-enzymatic, pH-catalyzed process, particularly in alkaline solutions. researchgate.net However, it is also facilitated enzymatically in biological systems by esterases. fda.gov

| Initial Compound | Reaction Type | Product(s) | Catalysis/Conditions |

|---|---|---|---|

| Pilocarpine | Epimerization | Isopilocarpine | Non-enzymatic (pH and temperature dependent). escholarship.orgresearchgate.net |

| Pilocarpine | Hydrolysis | Pilocarpic Acid | Enzymatic (esterases) and non-enzymatic (pH dependent). researchgate.netfda.gov |

| Isopilocarpine | Hydrolysis | Isopilocarpic Acid | Non-enzymatic (pH dependent) and likely enzymatic. gre.ac.ukacs.org |

Role of Isopilocarpic Acid in Broader Metabolic Networks and Pathways

Within the context of metabolic networks, isopilocarpic acid is classified as a terminal, pharmacologically inactive metabolite of pilocarpine. acs.orgfda.gov It does not appear to participate further in broader intermediary metabolic pathways such as the citric acid cycle or fatty acid synthesis. sajaa.co.zacreative-proteomics.com Its significance lies in being an indicator of pilocarpine degradation.

The metabolic fate of pilocarpine in humans involves several routes. The primary pathways are:

Hydroxylation: Mediated by the Cytochrome P450 enzyme CYP2A6, producing 3-hydroxypilocarpine as a major metabolite found in plasma and urine. fda.govnih.govfda.gov

Hydrolysis: Mediated by esterases, such as paraoxonase 1 found in serum and the liver, which cleaves the lactone ring to form pilocarpic acid. fda.govfda.govdrugbank.com

Isopilocarpic acid is part of a parallel degradation pathway. Following the epimerization of pilocarpine to isopilocarpine, the subsequent hydrolysis of isopilocarpine leads to isopilocarpic acid. gre.ac.ukacs.org Both isopilocarpine and isopilocarpic acid, along with pilocarpic acid, are found in human plasma and urine, confirming this metabolic route in vivo. fda.gov These degradation products bind minimally (less than 5%) to human plasma proteins. fda.gov The entire network represents a detoxification and elimination process, converting the active drug into inactive, water-soluble compounds that can be excreted.

In Vitro Models for Studying Isopilocarpic Acid Formation and Biological Fate

The study of isopilocarpic acid formation has been facilitated by various in vitro models that simulate chemical and biological environments. These models are crucial for understanding the kinetics and mechanisms of pilocarpine degradation.

Aqueous Buffer Solutions: The simplest model involves dissolving pilocarpine in aqueous solutions across a range of pH values (e.g., 3.5-10) and temperatures. google.comgoogle.com These studies have been fundamental in characterizing the non-enzymatic hydrolysis and epimerization reactions, establishing how factors like pH and heat accelerate the formation of isopilocarpine and, subsequently, isopilocarpic acid. researchgate.netnih.gov

Biological Fluids: Human plasma and serum are used to investigate the enzymatic contribution to degradation. nih.govnih.gov By incubating pilocarpine or its prodrugs in plasma, researchers can measure the rate of enzymatic hydrolysis by serum esterases and the subsequent formation of degradation products.

Tissue Homogenates: To simulate metabolism in specific tissues, homogenates from rabbit eyes (including the cornea and iris-ciliary body) have been employed. fda.govnih.gov The cornea, in particular, is a major site of metabolism due to high concentrations of esterases. fda.gov These models demonstrate the conversion of pilocarpine to its metabolites in an environment that closely mimics the target tissue.

In these in vitro studies, advanced analytical techniques are essential for separating and quantifying the structurally similar compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice, allowing for the precise determination of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid concentrations over time. acs.orgnih.govnih.gov

| In Vitro Model | Purpose | Key Findings | Primary Analytical Technique |

|---|---|---|---|

| Aqueous Solutions (various pH/temperatures) | Assess chemical stability and non-enzymatic degradation. | Demonstrated pH and temperature-dependent epimerization and hydrolysis. escholarship.orgnih.gov | HPLC. nih.gov |

| Human and Rabbit Serum/Plasma | Study enzymatic hydrolysis of pilocarpine and its prodrugs. | Diester prodrugs are hydrolyzed by enzymes to monoesters, which then cyclize to pilocarpine and isopilocarpine. nih.gov | HPLC, LC-MS/MS. acs.orgnih.gov |

| Rabbit Eye Tissue Homogenates | Simulate ocular metabolism. | Cornea is a primary site of metabolism via esterases, forming pilocarpic and isopilocarpic acids. fda.govnih.gov | HPLC. nih.gov |

Identification and Characterization of Enzyme Systems Implicated in Biotransformation

The biotransformation of pilocarpine into its various metabolites, including the pathway leading to isopilocarpic acid, involves specific enzyme systems. While the epimerization of pilocarpine to isopilocarpine can be a non-enzymatic chemical process, the hydrolysis of the lactone ring is often enzyme-catalyzed.

The primary enzyme class responsible for the hydrolysis of pilocarpine and its derivatives are esterases (EC 3.1.1). fda.govdrugbank.com These enzymes are ubiquitous and are found in high concentrations in plasma, the liver, and ocular tissues like the cornea. fda.govfda.gov Specifically, paraoxonase 1, a calcium-dependent esterase present in serum, has been implicated in the hydrolysis of pilocarpine to pilocarpic acid. drugbank.com It is presumed that these same esterases are responsible for the hydrolysis of isopilocarpine to isopilocarpic acid, as the lactone ring structure is common to both molecules. fda.gov

For context within the broader metabolism of pilocarpine, another critical enzyme system is Cytochrome P450 , specifically the CYP2A6 isoenzyme. nih.govfda.gov This enzyme, located primarily in the liver, is responsible for the 3-hydroxylation of pilocarpine, forming 3-hydroxypilocarpine. nih.gov This oxidative pathway is distinct from the hydrolytic and epimerization degradation routes. Studies using recombinant human CYP enzymes have confirmed that CYP2A6 exhibits the highest activity for this transformation, and its activity correlates strongly with pilocarpine 3-hydroxylation in human liver microsomes. nih.gov This pathway, however, does not lead to the formation of isopilocarpic acid.

Therefore, the enzymatic system directly relevant to the formation of isopilocarpic acid is the family of esterases that catalyze the hydrolysis of its immediate precursor, isopilocarpine.

Advanced Analytical Characterization Techniques

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are fundamental in the analysis of Isopilocarpic Acid, providing the means to separate it from its stereoisomer, pilocarpic acid, and other related substances like pilocarpine (B147212) and isopilocarpine.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the simultaneous determination of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid. nih.govnih.gov A common approach involves using a Spherisorb-CN bonded phase column at a controlled temperature of 25°C. nih.gov The separation is typically achieved using an aqueous solution of 0.1% (v/v) triethylamine (B128534) adjusted to a pH of 2.5 as the mobile phase, with UV detection at 220 nm. nih.gov This method has demonstrated effective resolution between pilocarpic and isopilocarpic acids. nih.gov

Another established HPLC method allows for the simultaneous estimation of these compounds, offering a procedure suitable for routine quality control due to its relatively short elution time of within 15 minutes. nih.govresearchsolutions.com This efficiency is a significant advantage over older chromatographic procedures. nih.gov For instance, analysis of commercial pilocarpine eye-drop preparations has successfully quantified isopilocarpine and total pilocarpic acids, demonstrating the practical application of this technique. nih.gov A phenyl-bonded silica (B1680970) column with a mobile phase of acetonitrile-aqueous buffer (3:90 v/v) at pH 2.5 has also been utilized for the separation of pilocarpine, isopilocarpine, and pilocarpic acid. researchgate.net

For applications requiring mass spectrometry compatibility, the phosphoric acid in the mobile phase can be substituted with formic acid. sielc.com This adaptability allows for the hyphenation of HPLC with mass spectrometry for more detailed analysis. sielc.com

Table 1: HPLC Methods for Isopilocarpic Acid Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | Spherisorb-CN bonded phase | Phenyl-bonded silica |

| Mobile Phase | 0.1% (v/v) Triethylamine (pH 2.5) | Acetonitrile-aqueous buffer (3:90 v/v, pH 2.5) |

| Detection | UV at 220 nm | Not specified |

| Elution Time | - | Within 15 minutes |

| Application | Simultaneous determination of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid | Separation of pilocarpine, isopilocarpine, and pilocarpic acid |

| Reference | nih.gov | researchgate.net |

While specific UHPLC methods for Isopilocarpic Acid are not extensively detailed in the provided search results, the availability of smaller 3 µm particle columns for faster UPLC applications with related compounds like pilocarpine hydrochloride suggests the potential for developing high-speed, high-resolution methods for Isopilocarpic Acid as well. sielc.com

Gas Chromatography (GC) is another powerful separation technique. However, for acidic compounds like Isopilocarpic Acid, derivatization is often required to increase volatility and thermal stability. mdpi.com A significant challenge in GC analysis is the thermal degradation of acidic cannabinoids, which undergo decarboxylation. mdpi.com A similar consideration would be necessary when developing a GC method for Isopilocarpic Acid to avoid in-source conversion. An approach to quantify both acidic and neutral forms involves analyzing the sample before and after extraction with a NaOH solution, which removes the acidic components. mdpi.com This differential analysis allows for the quantification of the acidic species. mdpi.com

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography. mdpi.com In CE, charged analytes migrate in a capillary filled with an electrolyte solution under the influence of an electric field. usp.orgusp.org The separation is based on the differential migration of solutes as discrete bands at different velocities, which is influenced by the solute's electrophoretic mobility and the electroosmotic flow within the capillary. usp.org

The resolution in CE can be finely tuned by optimizing several parameters, including the concentration and pH of the buffer, the separation temperature, and the applied voltage. mdpi.comusp.org For instance, a decrease in buffer pH can reduce the electroosmotic flow, thereby increasing the resolution of neutral solutes in Micellar Electrokinetic Chromatography (MEKC), a mode of CE. usp.org The addition of organic modifiers like methanol (B129727) or acetonitrile (B52724) can also influence migration times and selectivity. usp.org The use of coated capillaries can be beneficial to minimize the adsorption of substances onto the fused-silica surface, leading to improved separation capacity. usp.org

Spectroscopic and Spectrometric Techniques for Structural Elucidation and Purity Assessment

Spectroscopic and spectrometric methods are indispensable for confirming the molecular structure of Isopilocarpic Acid and assessing its purity by identifying and quantifying trace impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of organic molecules. researchgate.netmdpi.com It provides detailed information about the chemical environment of individual nuclei, allowing for the determination of molecular structure and conformation. nih.govcore.ac.uk One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR are fundamental for initial characterization. nih.gov

For complex structures, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between atoms within the molecule. nih.govcore.ac.uk These techniques are crucial for unambiguously assigning all proton and carbon signals, which is essential for confirming the structure of Isopilocarpic Acid and distinguishing it from its isomers. nih.gov The chemical shifts and coupling constants obtained from NMR spectra are characteristic of the molecule's specific structure. nih.gov

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. bccampus.ca It is used for the identification, quantification, and structural characterization of compounds. ijprajournal.com When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. ijprajournal.comlongdom.org

A method for the determination of pilocarpine and its degradation products, including isopilocarpic acid, in human plasma and urine has been developed using reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.gov This technique offers high sensitivity and selectivity, allowing for the determination of low ng/mL concentrations of the analytes. nih.gov The use of tandem mass spectrometry (MS/MS) enhances specificity by monitoring characteristic fragmentation patterns of the parent ions, which is particularly useful for quantitative analysis in complex biological matrices. nih.govajpaonline.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule, further confirming its identity. researchgate.net

Table 2: Advanced Analytical Techniques for Isopilocarpic Acid Sodium Salt

| Technique | Application | Key Advantages |

|---|---|---|

| HPLC | Separation and quantification | Robust, reliable, suitable for routine quality control |

| UHPLC | Potentially faster separation with higher resolution | Increased speed and efficiency |

| GC | Separation (with derivatization) | High resolution for volatile compounds |

| CE | High-efficiency separation | Low sample consumption, high resolution |

| NMR | Structural elucidation and confirmation | Provides detailed molecular structure information |

| LC-MS/MS | Identification and trace quantification | High sensitivity and selectivity, suitable for complex matrices |

| HRMS | Accurate mass measurement | Determination of elemental composition |

Vibrational Spectroscopy (IR, Raman) in Molecular Characterization

Infrared (IR) spectroscopy is particularly sensitive to vibrations that induce a change in the molecule's dipole moment. nih.gov For isothis compound, the IR spectrum is dominated by bands corresponding to the vibrations of its key functional groups. A critical area of interest is the region associated with the carboxylate anion (-COO⁻), which is formed from the carboxylic acid upon conversion to its sodium salt. This group gives rise to two characteristic and strong absorption bands: the asymmetric stretching vibration, typically found in the 1650-1550 cm⁻¹ range, and the symmetric stretching vibration, which appears in the 1450-1360 cm⁻¹ region. The precise positions of these bands can be influenced by the molecular environment and coordination with the sodium ion. nih.gov Other significant peaks would include C-H stretching vibrations from the ethyl and methyl groups, and vibrations associated with the lactone-opened furanone ring and the imidazole (B134444) ring.

Raman spectroscopy, which detects vibrations that cause a change in the polarizability of a molecule, serves as a complementary technique to IR. nih.govmdpi.com While IR spectroscopy is highly sensitive to polar groups like the carboxylate, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. spectroscopyonline.comedinst.com For isothis compound, Raman spectra would provide valuable information on the carbon skeleton of the furanone and imidazole rings. Aromatic ring vibrations of the imidazole moiety are typically strong in Raman spectra. The complementarity of IR and Raman is essential; for instance, water, a common solvent, produces strong signals in IR that can obscure other peaks, but it is a weak Raman scatterer, making Raman spectroscopy advantageous for analyzing aqueous samples. edinst.com

The table below summarizes the expected characteristic vibrational bands for isothis compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Notes |

| O-H Stretch (Trace Water) | 3500-3200 (Broad) | Weak | Hygroscopic nature of salts may lead to water absorption. Strong interference in IR, weak in Raman. edinst.com |

| C-H Stretch (Aliphatic/Aromatic) | 3100-2850 | 3100-2850 | From ethyl, methyl, and ring C-H groups. |

| Carboxylate Asymmetric Stretch (COO⁻) | 1650-1550 (Strong) | Weak | Key indicator of the salt form, distinct from the C=O stretch of the acid form (~1700-1760 cm⁻¹). nih.gov |

| Imidazole Ring Stretch | ~1600-1450 | Strong | Aromatic C=C and C=N stretching vibrations. |

| Carboxylate Symmetric Stretch (COO⁻) | 1450-1360 (Variable) | Moderate | The second key band for the carboxylate group. nih.gov |

| C-H Bend (Aliphatic) | ~1470-1350 | Moderate | Bending vibrations of CH₂ and CH₃ groups. |

| C-O Stretch | ~1300-1000 | Moderate to Weak | Vibrations from the ether-like linkage in the furanone ring. |

| "Fingerprint" Region | < 1500 | < 1500 | Complex vibrations unique to the molecule's overall structure. |

Chiral Analytical Methods for Stereoisomeric Purity Evaluation

Isopilocarpic acid is a stereoisomer of pilocarpic acid, which itself is the hydrolysis product of the pharmacologically active alkaloid, pilocarpine. nih.govnih.gov Pilocarpine can epimerize to form isopilocarpine. Consequently, a sample of isothis compound may contain stereoisomeric impurities such as this compound. Evaluating and controlling this stereoisomeric purity is critical, and this is primarily achieved using chiral analytical methods, most notably High-Performance Liquid Chromatography (HPLC). nih.gov

Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with enantiomers and diastereomers, leading to their separation. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte isomers and the chiral selector of the CSP. For the separation of acidic compounds like isopilocarpic acid, anion-exchange type CSPs, such as those based on quinine (B1679958) or quinidine (B1679956) derivatives, have proven effective. chiraltech.com

Research into the analysis of pilocarpine and its degradation products has led to the development of reversed-phase HPLC methods capable of separating all four related compounds: pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid. nih.gov In one such method, maximum sensitivity for detection was achieved using UV absorbance at 216 nm. nih.gov Another approach for determining enantiomeric purity involves using chiral phases like Chiralcel OC and Chiralpak AS for the separation of related intermediates in pilocarpine synthesis, demonstrating the power of these specific CSPs. mdpi.com The choice of mobile phase, including its composition (e.g., hexane/isopropanol) and additives (e.g., trifluoroacetic acid for acidic compounds), is crucial for achieving optimal resolution between the stereoisomers. chromatographyonline.com

The following table outlines typical parameters for a chiral HPLC method designed for such separations.

| Parameter | Description |

| Column | Chiral Stationary Phase (CSP) Column (e.g., Chiralpak AS, Chiralcel OC, or a macrocyclic glycopeptide-based column like CHIROBIOTIC). mdpi.comchromatographyonline.com |

| Mobile Phase | Can be normal-phase (e.g., n-hexane, ethanol (B145695), 2-propanol) or reversed-phase (e.g., acetonitrile, methanol, aqueous buffers). Additives are often used. chromatographyonline.com |

| Additives | For acidic analytes like isopilocarpic acid, an acidic modifier (e.g., 0.1% trifluoroacetic acid) is often added to the mobile phase to ensure proper ionization and peak shape. chromatographyonline.com |

| Flow Rate | Typically in the range of 0.5 - 1.5 mL/min for analytical scale separations. |

| Detection | UV-Visible Spectroscopy, commonly at a low wavelength such as 216 nm for maximum sensitivity of the imidazole chromophore. nih.gov |

| Temperature | Column temperature is controlled (e.g., 25-40 °C) to ensure reproducible retention times and selectivity. |

Development and Validation of Analytical Methods for Trace Analysis in Complex Matrices

The need to quantify isothis compound at very low concentrations, for instance, as a degradation product in pharmaceutical formulations or as a metabolite in biological fluids, necessitates the development of highly sensitive and specific trace analysis methods. cpu.edu.cn The development and subsequent validation of these methods are governed by international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure they are fit for their intended purpose. ich.orgeuropa.eu

The development process involves selecting the appropriate analytical technique (commonly HPLC with a sensitive detector), optimizing the experimental conditions to achieve the desired performance, and defining the analytical target profile (ATP). europa.eu The ATP specifies the required quality of the results, including the necessary accuracy, precision, and detection limits. europa.eu For trace analysis, HPLC coupled with mass spectrometry (LC-MS) is often the technique of choice due to its superior sensitivity and selectivity over UV detection.

Once the method is developed, it must undergo a rigorous validation process to demonstrate its reliability. researchgate.net Validation assesses several key performance characteristics:

Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as other degradation products or matrix components.

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies on samples spiked with a known amount of the analyte.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature).

The table below presents typical validation parameters and acceptance criteria for a trace analysis method. nih.gov

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | Correlation coefficient (r) or coefficient of determination (r²) should be ≥ 0.999. researchgate.net |

| Accuracy (% Recovery) | Typically within 98.0% to 102.0% for drug substance analysis, but wider ranges may be acceptable for trace impurities. nih.gov |

| Precision (% RSD) | Repeatability (intra-day precision) and intermediate precision (inter-day) Relative Standard Deviation (RSD) should typically be ≤ 2%. |

| Limit of Detection (LOD) | Usually determined based on the signal-to-noise ratio (e.g., S/N of 3:1) or from the standard deviation of the response and the slope of the calibration curve. mdpi.com |

| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. Often determined by a signal-to-noise ratio of 10:1. |

| Specificity / Selectivity | Peak purity analysis (e.g., using a photodiode array detector) should demonstrate the analyte peak is free from co-eluting impurities. Resolution between adjacent peaks should be >1.5. |

| Robustness | The effect of varied parameters on the results should be evaluated; the method should remain reliable under minor variations. |

Molecular Interactions and Mechanistic Studies

Investigation of Molecular Recognition and Binding Affinities

Specific molecular recognition and binding affinity studies for isopilocarpic acid sodium salt are not extensively detailed in publicly available research. Scientific investigation has primarily focused on its parent compound, pilocarpine (B147212), a well-known muscarinic receptor agonist. The activity of pilocarpine is highly stereoselective, meaning its three-dimensional structure is crucial for its ability to bind to and activate receptors. blogspot.com

Isopilocarpic acid is a hydrolysis product of isopilocarpine, which itself is an epimer of pilocarpine. nih.gov The process of epimerization and subsequent hydrolysis alters the stereochemistry and opens the lactone ring present in pilocarpine. These structural changes are significant and are expected to dramatically reduce or eliminate the compound's affinity for the muscarinic receptors that pilocarpine targets. The core structure of pilocarpine, including its pyrrolidine ring and hydroxyl group, is critical for its receptor binding and agonist activity. blogspot.com Alterations to this structure, such as the opening of the lactone ring to form the carboxylate of isopilocarpic acid, would fundamentally change the way the molecule can interact with the binding pocket of a receptor. While direct binding affinity values (like Kd or Ki) for isothis compound are not specified in the reviewed literature, the principles of medicinal chemistry suggest its affinity for pilocarpine's target receptors would be negligible.

Preclinical In Vitro Mechanistic Investigations on Isolated Cellular Systems

Preclinical in vitro studies using isolated cellular systems are a cornerstone of pharmacological research, providing a controlled environment to investigate the mechanisms of action of chemical compounds. nih.gov These systems, which can range from primary cell cultures to immortalized cell lines, allow researchers to study cellular responses, signaling pathways, and potential therapeutic or toxic effects without the complexities of a whole organism. nih.govmdpi.com

However, specific in vitro mechanistic studies focusing on isothis compound are not prominently featured in the available scientific literature. Research in this area has overwhelmingly concentrated on the pharmacological effects of pilocarpine. As isopilocarpic acid is considered a degradation product of pilocarpine, it is generally presumed to be pharmacologically inactive. nih.govsemanticscholar.org Therefore, it has not been a primary subject for mechanistic investigation on cellular systems. Such studies would typically involve exposing specific cell types (e.g., those expressing muscarinic receptors) to the compound and measuring downstream effects, such as changes in intracellular calcium levels, enzyme activation, or gene expression. The absence of such data for isothis compound further supports the view that it is not considered a biologically active agent in the same way as its parent compound.

Kinetic Studies of Chemical Interconversion and Degradation Pathways

The formation and degradation of isopilocarpic acid are key aspects of the chemical kinetics of pilocarpine solutions. Isopilocarpic acid arises from two principal chemical processes: epimerization and hydrolysis.

Epimerization: Pilocarpine can undergo epimerization to form its stereoisomer, isopilocarpine. This reaction involves the formation of a carbanion and is influenced by factors such as pH and temperature. semanticscholar.org The rate of this conversion is significant, and isopilocarpine is considered a major degradation product that leads to the inactivation of pilocarpine. semanticscholar.org

Hydrolysis: Both pilocarpine and isopilocarpine can undergo hydrolysis, which involves the opening of their lactone rings. This process yields pilocarpic acid and isopilocarpic acid, respectively. nih.gov This hydrolysis is a primary degradation pathway for pilocarpine in aqueous solutions. semanticscholar.org

Kinetic studies have shown that both epimerization and hydrolysis follow pseudo-first-order kinetics. The rate of hydroxide-ion-catalyzed epimerization increases more rapidly with temperature than the rate of hydrolysis, a critical consideration for the sterilization of pilocarpine solutions by heat. semanticscholar.org The presence of isopilocarpine and pilocarpic acid (and by extension, isopilocarpic acid) has been confirmed in various commercial ophthalmic formulations of pilocarpine. nih.govnih.gov

Table 1: Factors Influencing Pilocarpine Degradation Pathways

| Factor | Effect on Interconversion & Degradation | Key Findings |

| pH | The rate of both epimerization and hydrolysis is catalyzed by hydroxide (B78521) ions (higher pH). semanticscholar.org | Degradation is faster in basic aqueous solutions. |

| Temperature | An increase in temperature accelerates the rates of both epimerization and hydrolysis. semanticscholar.org | The rate of epimerization is more sensitive to temperature changes than hydrolysis. semanticscholar.org |

| Aqueous Solution | The presence of water facilitates the hydrolysis of the lactone ring in both pilocarpine and isopilocarpine. nih.govsemanticscholar.org | Isopilocarpic acid is a hydrolytic degradation product. nih.gov |

Structure-Activity Relationship (SAR) Derivations in Comparison to Parent Compounds

The structure-activity relationship (SAR) for pilocarpine and its analogs provides clear insight into why isopilocarpic acid is considered inactive. The pharmacological activity of pilocarpine is intrinsically linked to specific structural features that are absent in isopilocarpic acid.

Lactone Ring: The intact lactone ring of pilocarpine is essential for its muscarinic agonist activity. The hydrolysis of this ring to form the open-chain carboxylate structure of pilocarpic acid or isopilocarpic acid results in a loss of pharmacological effect.

Stereochemistry: Pilocarpine's activity is highly stereoselective. blogspot.com The specific three-dimensional arrangement of the ethyl group at the chiral center is critical for proper binding to the muscarinic receptor. Isopilocarpine, as the epimer of pilocarpine, has a different spatial arrangement and is significantly less active. Consequently, its hydrolysis product, isopilocarpic acid, is also inactive.

In essence, the conversion of pilocarpine to isopilocarpine and then to isopilocarpic acid represents two distinct steps of chemical degradation, both of which eliminate the structural requirements for biological activity.

Theoretical Chemistry and Computational Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. purdue.eduaps.org These methods provide a detailed picture of the electronic structure, which dictates the molecule's reactivity. For Isopilocarpic Acid, techniques such as Density Functional Theory (DFT) are employed to determine its geometry and electronic properties. nih.gov

Key parameters derived from these calculations help in creating a comprehensive reactivity profile:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

Electron Density and Spin Density: Analysis of electron and spin density distribution reveals the most probable sites for electrophilic or nucleophilic attack. nih.gov For Isopilocarpic Acid, these maps would highlight the reactivity of the carboxylate group, the lactone ring, and the imidazole (B134444) moiety.

Thermodynamic Parameters: Calculations can predict thermodynamic properties like proton affinity and bond dissociation enthalpy, which are essential for understanding reaction mechanisms and stability. nih.gov

These calculations provide a foundational understanding of the molecule's inherent reactivity, which is crucial for predicting its behavior in different chemical environments. nih.govresearchgate.net

Table 1: Hypothetical Quantum Chemical Properties of Isopilocarpic Acid This table presents illustrative data that would be obtained from quantum chemical calculations.

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.2 eV | Indicates electron-donating capability |

| LUMO Energy | +1.5 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule |

| Proton Affinity | 220 kcal/mol | Indicates the site of protonation |

Molecular Dynamics Simulations for Conformational Analysis and Stability Predictions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govnih.gov By simulating the interactions within the molecule and with its environment (e.g., a solvent), MD can predict its conformational preferences and stability. nih.govmdpi.com

For Isopilocarpic Acid, MD simulations can:

Explore Conformational Space: The molecule's flexibility, particularly around its single bonds, allows it to adopt various three-dimensional shapes or conformations. MD simulations can map the potential energy surface to identify low-energy, stable conformations. researchgate.net

Predict Stability in Solution: By simulating the compound in an aqueous environment, MD can provide insights into its solvation and stability. pharmaexcipients.com Key metrics such as the radial distribution function can describe the arrangement of water molecules around the sodium salt, while interaction energy calculations can quantify the strength of solute-solvent interactions. mdpi.com

Analyze Dynamic Behavior: These simulations reveal how the molecule behaves over time, including the vibrations and rotations of its constituent parts, which is important for understanding its interactions with other molecules. mdpi.comresearchgate.net

Table 2: Illustrative Output from a Molecular Dynamics Simulation of Isopilocarpic Acid in Water This table shows the types of data generated from MD simulations to assess stability.

| Parameter | Simulated Result | Interpretation |

| Solvation Free Energy | -15.5 kcal/mol | Favorable interaction with water, suggesting good solubility |

| Root Mean Square Deviation (RMSD) | 1.2 Å | Low value indicates the molecule maintains a stable conformation |

| Number of Hydrogen Bonds (with water) | 4-6 | Quantifies interaction with the solvent, influencing stability |

| Radial Distribution Function (g(r)) for Na⁺-Oxygen | Peak at 2.4 Å | Shows the most probable distance of water oxygen from the sodium ion |

Ligand-Target Interaction Modeling (Docking) for Isopilocarpic Acid

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein. mdpi.comjbcpm.com Isopilocarpic acid is a degradation product of pilocarpine (B147212), a known muscarinic acetylcholine (B1216132) agonist. nih.gov Docking studies can be used to investigate why Isopilocarpic Acid may have null or significantly reduced activity compared to its parent compound.

The docking process typically involves:

Preparation of Receptor and Ligand: Obtaining the 3D structure of the target protein (e.g., a muscarinic receptor) and preparing the 3D structure of Isopilocarpic Acid.

Grid Generation: Defining the active site of the receptor where the ligand is expected to bind.

Docking Simulation: Using algorithms to fit the ligand into the active site in various conformations and orientations. mdpi.com

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds and hydrophobic contacts, are then analyzed. plos.org

For Isopilocarpic Acid, docking studies against the muscarinic receptor might reveal a lower binding affinity or a failure to form key interactions that are essential for the agonistic activity of pilocarpine, thus explaining its pharmacological inactivity.

Table 3: Hypothetical Docking Results of Isopilocarpic Acid with a Muscarinic Receptor This table illustrates potential findings from a molecular docking study.

| Parameter | Result | Significance |

| Binding Energy | -4.8 kcal/mol | Indicates a relatively weak binding affinity |

| Interacting Residues | TYR-82, ASN-152 | Identifies specific amino acids at the binding site |

| Hydrogen Bonds | 1 (with ASN-152) | Fewer key interactions compared to the active parent compound |

| Inhibition Constant (Ki) (predicted) | 250 µM | High value suggests low potency |

Prediction of Degradation Pathways and Intermediates using Computational Methods

Computational tools can predict the metabolic or chemical degradation of a compound. nih.gov Systems like the Pathway Prediction System (PPS) use a knowledge base of known biotransformations to predict how a molecule might be broken down. nih.gov Isopilocarpic acid itself is a product of pilocarpine degradation, primarily through hydrolysis of the lactone ring. nih.govnih.gov

These computational methods can be applied to Isopilocarpic Acid to predict its subsequent degradation products. The software analyzes the functional groups present in the molecule (e.g., carboxylic acid, imidazole ring) and applies a set of transformation rules to generate a network of potential intermediates and final products. nih.gov This is valuable for understanding the compound's fate in biological or environmental systems and for identifying potential metabolites.

Table 4: Hypothetical Predicted Degradation Pathway for Isopilocarpic Acid This table outlines a plausible degradation sequence that could be predicted by computational models.

| Step | Reaction Type | Predicted Intermediate/Product |

| 1 | Oxidative N-demethylation | N-demethyl Isopilocarpic Acid |

| 2 | Imidazole Ring Cleavage | Open-ring carboxylic acid derivative |

| 3 | Beta-oxidation of side chain | Chain-shortened acid metabolite |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. jocpr.com QSAR attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com

While Isopilocarpic Acid may be inactive, it can be a valuable data point in a QSAR study of pilocarpine and its analogs. By including both active and inactive compounds, a QSAR model can more effectively identify the essential structural features (molecular descriptors) required for activity. blogspot.commdpi.com

The process involves:

Data Collection: Assembling a dataset of related compounds with measured biological activity.

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as physicochemical properties (e.g., LogP, polar surface area) and topological indices.

Model Building: Using statistical methods to build a mathematical equation that correlates the descriptors with activity.

Model Validation: Testing the model's predictive power.

For a study including Isopilocarpic Acid, the resulting QSAR model could highlight the critical importance of the intact lactone ring and the specific stereochemistry found in pilocarpine for muscarinic receptor agonism.

Table 5: Selected Molecular Descriptors for Isopilocarpic Acid in a QSAR Study This table lists common descriptors that would be calculated for a QSAR analysis.

| Descriptor Type | Descriptor Name | Illustrative Value | Relevance to Activity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | -0.5 | Relates to lipophilicity and membrane permeability |

| Physicochemical | Polar Surface Area (PSA) | 75.3 Ų | Influences transport properties and receptor binding |

| Constitutional | Molecular Weight | 226.27 g/mol | Relates to the size of the molecule |

| Topological | Wiener Index | 158 | Describes molecular branching |

| Electronic | Number of H-Bond Donors/Acceptors | 2 / 4 | Critical for ligand-receptor interactions |

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes

The synthesis of pilocarpine (B147212) and its related compounds, including isopilocarpic acid, has traditionally been challenging due to the molecule's stereochemical complexity. Recent advancements in synthetic organic chemistry are paving the way for more efficient and environmentally friendly synthetic strategies.

Furthermore, the exploration of novel catalytic systems, such as organocatalysis and photocatalysis, holds significant potential for developing more sustainable synthetic routes. hilarispublisher.com These methods can facilitate the construction of complex molecular architectures with high stereocontrol under mild reaction conditions. hilarispublisher.com The development of such routes is crucial for the cost-effective production of pilocarpine and for accessing its isomers, like isopilocarpic acid, for further pharmacological and toxicological evaluation.

Future research in this area will likely focus on:

The design and application of novel catalysts for stereoselective synthesis.

The development of flow chemistry processes for continuous and scalable production.

The use of bio-catalysis and enzymatic reactions to enhance sustainability.

Advanced Bioanalytical Strategies for Complex Biological and Chemical Samples

The accurate and sensitive quantification of isopilocarpic acid sodium salt in the presence of its parent compound, pilocarpine, and other degradation products is essential for stability studies and pharmacokinetic analyses. High-performance liquid chromatography (HPLC) has been a cornerstone in this field, with methods developed for the simultaneous estimation of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid. nih.gov

Current HPLC methods often utilize a Spherisorb-CN bonded phase column with a mobile phase consisting of an aqueous solution of triethylamine (B128534) at a low pH. researchgate.net Detection is typically achieved through UV absorption at 220 nm. researchgate.net These methods have demonstrated good resolution between the different isomers and degradation products. researchgate.net

However, the increasing complexity of biological matrices and the demand for higher throughput analysis necessitate the development of more advanced bioanalytical strategies. The future of bioanalysis for these compounds lies in the hyphenation of chromatographic techniques with mass spectrometry (MS). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, enabling the detection of trace amounts of analytes in complex samples. nii.ac.jp

Emerging trends in this area include:

The development of ultra-high-performance liquid chromatography (UHPLC) methods for faster analysis times and improved resolution.

The application of chiral chromatography for the direct separation of enantiomers.

The use of novel sample preparation techniques, such as solid-phase microextraction (SPME) and microextraction by packed sorbent (MEPS), to enhance sensitivity and reduce matrix effects. mdpi.com

| Analytical Technique | Principle | Application | Key Advantages |

| HPLC-UV | Separation based on polarity, detection via UV absorbance. | Routine quality control and stability testing of pilocarpine formulations. | Robust, cost-effective, and widely available. |

| LC-MS/MS | Separation by chromatography coupled with mass-based detection. | Pharmacokinetic studies, metabolite identification, and trace-level quantification in biological fluids. | High sensitivity, high selectivity, and structural elucidation capabilities. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Stereoselective synthesis monitoring and analysis of enantiomeric purity. | Direct separation of stereoisomers without derivatization. |

Deeper Elucidation of Stereochemical Pathways and Isomerization Kinetics

The conversion of pilocarpine to its less active epimer, isopilocarpine, and their subsequent hydrolysis to pilocarpic and isopilocarpic acids, are critical degradation pathways that impact the therapeutic efficacy of pilocarpine formulations. The kinetics of these reactions, particularly the epimerization, are influenced by factors such as pH, temperature, and buffer composition. nih.govnih.gov

Studies have shown that the epimerization of pilocarpine to isopilocarpine is a reversible reaction. researchgate.net The hydrolysis of the lactone ring in both pilocarpine and isopilocarpine leads to the formation of the corresponding carboxylic acid salts, pilocarpic acid and isopilocarpic acid, respectively. Understanding the kinetics of these interconnected reactions is crucial for predicting the stability of pilocarpine solutions. nih.govnih.gov

Future research should focus on a more detailed elucidation of these stereochemical pathways. This includes:

Investigating the influence of excipients and formulation components on the rates of isomerization and hydrolysis.

Utilizing advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to study the conformational changes and transition states involved in the isomerization process.

Developing kinetic models that can accurately predict the degradation profile of pilocarpine under various storage and physiological conditions.

| Reaction | Description | Key Factors Influencing Rate |

| Epimerization | Reversible conversion of pilocarpine to isopilocarpine. | pH, temperature, buffer type. |

| Hydrolysis | Opening of the lactone ring to form pilocarpic or isopilocarpic acid. | pH, temperature. |

Integration of Multi-Omics Technologies in Degradation Product Profiling

While traditional analytical methods provide valuable information on the major degradation products of pilocarpine, a more comprehensive understanding of the degradation profile can be achieved through the integration of multi-omics technologies. Metabolomics, in particular, can be a powerful tool for identifying a wide range of degradation products and related impurities in a single analysis.

By applying untargeted metabolomics approaches, researchers can potentially discover previously unknown degradation pathways and identify novel biomarkers of pilocarpine degradation. This information can be invaluable for developing more stable formulations and for understanding the potential biological activities of the various degradation products.

The integration of multi-omics data with traditional analytical data will provide a more holistic view of the chemical and biological processes involved in pilocarpine degradation. This will enable a more robust assessment of product quality and safety.

Computational Design of Enhanced Stability Systems for Parent Compounds and Analogues

Computational chemistry and molecular modeling are becoming increasingly important tools in drug development. These techniques can be employed to design parent compounds and their analogues with enhanced stability. By understanding the molecular mechanisms of degradation, such as the transition states involved in epimerization and hydrolysis, computational models can be used to predict the stability of novel pilocarpine analogues. researchgate.net

For example, density functional theory (DFT) calculations can be used to investigate the electronic and structural properties of pilocarpine and its degradation products, providing insights into their reactivity. researchgate.net This knowledge can then be used to design modifications to the molecular structure that would increase the energy barrier for degradation, thereby enhancing the stability of the compound.

Furthermore, computational approaches can be used to design novel delivery systems that protect the drug from degradation. For instance, the encapsulation of pilocarpine in niosomes or other nanoparticles has been shown to improve its stability. nih.govnih.gov Computational modeling can aid in the design and optimization of these delivery systems by predicting the interactions between the drug and the carrier.

Future directions in this area include:

The use of machine learning and artificial intelligence to develop predictive models for drug stability.

The design of novel prodrugs of pilocarpine that are more stable and can be efficiently converted to the active form in vivo.

The development of ionic liquid forms of pilocarpine analogues to improve structural stability. nih.govacs.org

Q & A

Q. What are the standard laboratory methods for synthesizing Isopilocarpic Acid Sodium Salt?

Isothis compound is typically synthesized via acid-base neutralization. A general protocol involves:

- Step 1 : Reacting isopilocarpic acid with sodium hydroxide (NaOH) in a polar solvent (e.g., water or ethanol) under controlled pH (7–8).

- Step 2 : Monitoring the reaction using pH titration or FTIR spectroscopy to confirm deprotonation of the carboxylic acid group.

- Step 3 : Purifying the product via recrystallization or vacuum filtration, followed by drying under desiccation.

- Validation : Characterization by melting point analysis, elemental analysis (C, H, N), and NMR to confirm sodium salt formation .

Q. How is the solubility profile of Isothis compound determined in different solvents?

Solubility is assessed using the shake-flask method :

- Procedure : Add excess compound to solvents (water, ethanol, DMSO) at 25°C. Agitate for 24 hours, filter, and quantify dissolved salt via gravimetric analysis or UV-Vis spectroscopy.

- Key Metrics : Solubility (mg/mL) and pH-dependent stability (e.g., in buffers ranging from pH 2–10). Sodium salts like Isothis compound generally exhibit higher aqueous solubility compared to free acids due to ionic dissociation .

Q. What spectroscopic techniques are essential for characterizing Isothis compound?

- FTIR : Confirm carboxylate (COO⁻) stretching bands (~1550–1650 cm⁻¹) and absence of free acid (-COOH) peaks.

- NMR : ¹H/¹³C NMR to verify structural integrity; sodium counterion effects may cause slight shifts in proton signals.

- XRD : Crystallinity analysis to distinguish between amorphous and crystalline phases.

- Mass Spectrometry : ESI-MS for molecular ion ([M+Na]⁺) confirmation .

Advanced Research Questions

Q. How can researchers optimize the yield of Isothis compound in acid-base neutralization reactions?

Yield optimization requires addressing:

- Stoichiometric Ratios : Ensure molar equivalence between isopilocarpic acid and NaOH; excess base may degrade the product.

- Temperature Control : Maintain 25–40°C to balance reaction kinetics and thermal stability.

- Solvent Selection : Use mixed solvents (e.g., water-ethanol) to enhance solubility and reduce side reactions.

- Purity Checks : Monitor by HPLC (C18 column, 0.1% TFA in mobile phase) to detect unreacted acid or by-products .

Q. What are the common sources of variability in pharmacological assays involving Isothis compound, and how can they be mitigated?

- Salt Hydration State : Variations in hydrate (e.g., monohydrate vs. anhydrous) can alter solubility and bioavailability. Mitigate by standardizing drying protocols.

- pH Sensitivity : Sodium salts may precipitate in acidic conditions (e.g., gastric pH). Use buffered solutions or encapsulation techniques.

- Analytical Reproducibility : Validate assays (e.g., LC-MS) with internal standards and calibration curves. Document all parameters in supplementary materials for replication .

Q. How should contradictory data regarding the stability of Isothis compound under varying pH conditions be systematically analyzed?

- Controlled Stability Studies : Incubate the compound in buffers (pH 1–12) at 37°C. Sample at intervals (0, 24, 48 hours) and analyze degradation via HPLC.

- Statistical Analysis : Use ANOVA to compare degradation rates across pH levels. Report confidence intervals and outliers.

- Mechanistic Insights : If instability occurs at low pH, propose protonation-driven precipitation or hydrolysis. Cross-reference with structural analogs (e.g., lactate salts) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.